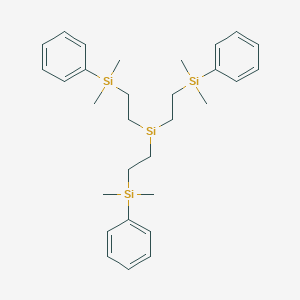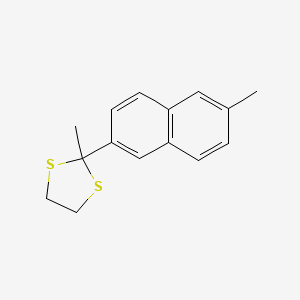
2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes. Dithiolanes are five-membered heterocyclic compounds containing two sulfur atoms. This particular compound is characterized by the presence of a naphthalene ring substituted with a methyl group and a dithiolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane typically involves the reaction of 6-methylnaphthalene with a suitable dithiolane precursor under specific conditions. One common method involves the use of 1,3-dithiolane-2-thione as the dithiolane precursor. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the dithiolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: The methyl group on the naphthalene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(6-methylnaphthalen-2-yl)ethylamine
- 2-Methyl-2-(6-methylnaphthalen-2-yl)acetaldehyde
Uniqueness
2-Methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane is unique due to the presence of the dithiolane ring, which imparts distinct chemical and biological properties. The combination of the naphthalene ring with the dithiolane moiety makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
141994-28-7 |
|---|---|
Molecular Formula |
C15H16S2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-methyl-2-(6-methylnaphthalen-2-yl)-1,3-dithiolane |
InChI |
InChI=1S/C15H16S2/c1-11-3-4-13-10-14(6-5-12(13)9-11)15(2)16-7-8-17-15/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
WMFXVKFSLCJUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3(SCCS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride](/img/structure/B12524074.png)
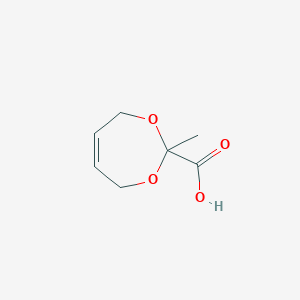
![[2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile](/img/structure/B12524098.png)
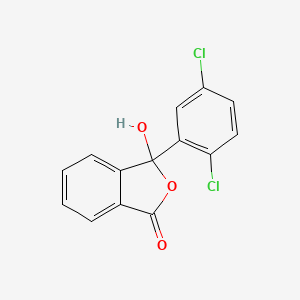
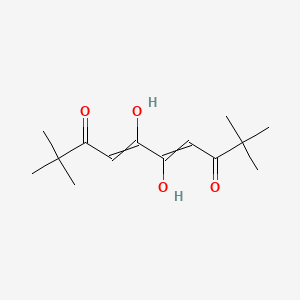
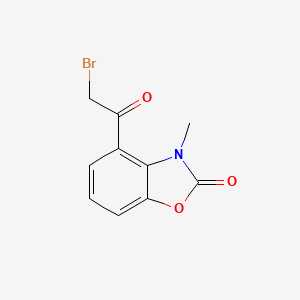
![1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12524120.png)
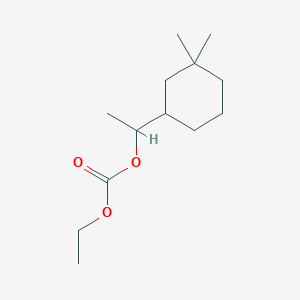
![1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene](/img/structure/B12524136.png)

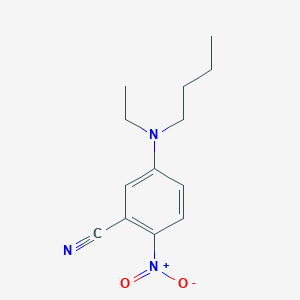
![2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid](/img/structure/B12524149.png)
![3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524154.png)
